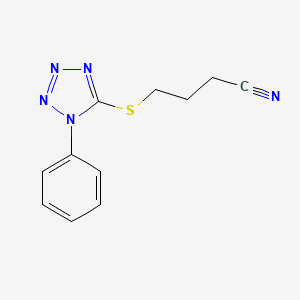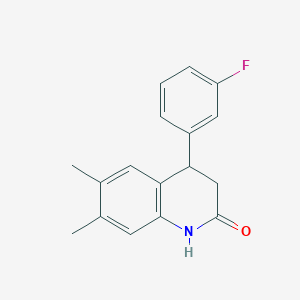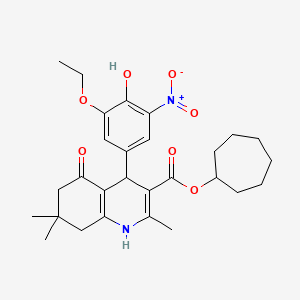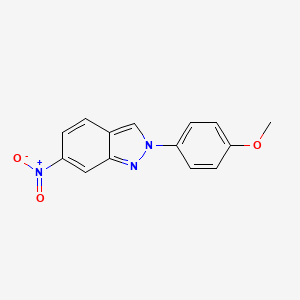![molecular formula C16H19ClN4O3S B14948434 4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B14948434.png)
4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide group, a thioxoimidazolidinone ring, and several substituents that contribute to its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the thioxoimidazolidinone ring: This step involves the reaction of an appropriate amine with carbon disulfide and an alkyl halide under basic conditions to form the thioxoimidazolidinone ring.
Introduction of the benzamide group: The benzamide group is introduced through the reaction of the thioxoimidazolidinone intermediate with a chloro-substituted benzoyl chloride in the presence of a base.
Substitution reactions: The final compound is obtained by performing substitution reactions to introduce the ethyl and ethylamino groups at the desired positions on the thioxoimidazolidinone ring.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Benzothiazole derivatives: These compounds are known for their anti-tubercular and anticancer activities and share structural similarities with the benzamide group.
Benzamide derivatives: Compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide exhibit neuroleptic activity and are used in the treatment of psychiatric disorders.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C16H19ClN4O3S |
|---|---|
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
4-chloro-N-[3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C16H19ClN4O3S/c1-3-18-13(22)9-12-15(24)20(4-2)16(25)21(12)19-14(23)10-5-7-11(17)8-6-10/h5-8,12H,3-4,9H2,1-2H3,(H,18,22)(H,19,23) |
InChI-Schlüssel |
WMWSWKRYUIBSER-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC=C(C=C2)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-ethylpiperidin-1-yl)sulfonyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14948357.png)

![Pyrazolo[3,4-b]pyridin-6-one, 3-hydroxy-1-isopropyl-4-methyl-1,7-dihydro-](/img/structure/B14948374.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(3-fluorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948377.png)

![methyl 2-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948392.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948398.png)
![4-(2-oxopyrrolidin-1-yl)-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzenesulfonamide](/img/structure/B14948401.png)
![N-benzyl-2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948411.png)

![2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14948438.png)



